molecular formula C19H20N3O6P B11382224 Dimethyl [5-(benzylamino)-2-(4-nitrobenzyl)-1,3-oxazol-4-yl]phosphonate

Dimethyl [5-(benzylamino)-2-(4-nitrobenzyl)-1,3-oxazol-4-yl]phosphonate

Cat. No.: B11382224
M. Wt: 417.4 g/mol
InChI Key: PMTGMUDCEYJTRG-UHFFFAOYSA-N
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Description

DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a unique structure that includes an oxazole ring, a benzylamino group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the benzylamino and nitrophenyl groups. The final step involves the addition of the phosphonate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various oxidized forms of the compound .

Scientific Research Applications

DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenyl group in DIMETHYL [5-(BENZYLAMINO)-2-[(4-NITROPHENYL)METHYL]-1,3-OXAZOL-4-YL]PHOSPHONATE imparts unique chemical and biological properties, making it distinct from similar compounds. This group can participate in specific reactions and interactions that are not possible with other substituents .

Properties

Molecular Formula

C19H20N3O6P

Molecular Weight

417.4 g/mol

IUPAC Name

N-benzyl-4-dimethoxyphosphoryl-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20N3O6P/c1-26-29(25,27-2)19-18(20-13-15-6-4-3-5-7-15)28-17(21-19)12-14-8-10-16(11-9-14)22(23)24/h3-11,20H,12-13H2,1-2H3

InChI Key

PMTGMUDCEYJTRG-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)OC

Origin of Product

United States

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